
"Propargite
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Overview
Description
Propargite (CAS 2312-35-8), a non-systemic acaricide, is widely used in agricultural and horticultural settings for controlling phytophagous mites. Its chemical name is 2-[4-(tert-butyl)phenoxy]cyclohexyl prop-2-yne-1-sulfonate, with the molecular formula C₁₉H₂₆O₄S and a molecular weight of 350.5 g/mol . The compound exists as a viscous, amber-colored liquid with a density of 1.085–1.115 g/cm³ and low water solubility (0.5 mg/L at 20°C), though it is miscible with organic solvents like acetone and toluene .
Propargite exhibits low acute mammalian toxicity, with an oral LD₅₀ in rats exceeding 2,200 mg/kg and a dermal LD₅₀ in rabbits >3,476 mg/kg . However, it is a potent irritant to skin and eyes. Environmental studies indicate moderate persistence in soil (field DT₅₀: 10.2–24.2 days), with degradation accelerated under alkaline conditions . Its primary mode of action involves contact and residual activity, disrupting mite energy metabolism without harming beneficial insects like bees .
Preparation Methods
The preparation of propargite involves several steps. One method includes mixing an organic solvent with a wet product of propargite, followed by distillation and dehydration . Another method involves the preparation of a propargite microemulsion, which uses a combination of solvents, emulsifying agents, and stabilizing agents to create a stable and effective pesticide . Industrial production methods often involve continuous operations for dehydration, wet-process smashing, blending, and packaging .
Chemical Reactions Analysis
Hydrolysis Reactions
Propargite undergoes pH-dependent hydrolysis, producing TBPC (2-(4-tert-butylphenoxy)cyclohexanol sulfite) as the primary degradate. Key findings include:
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Alkaline conditions accelerate hydrolysis : Half-lives decrease from 120–720 days at pH 5 to 2–3 days at pH 9 .
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Neutral and acidic conditions : Hydrolysis half-lives range from 48–78 days (pH 7) to 120–720 days (pH 5) .
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Major degradate : TBPC constitutes up to 88% of applied propargite in alkaline environments .
pH | Half-life | Dominant Degradate |
---|---|---|
5 | 120–720 days | TBPC |
7 | 48–78 days | TBPC |
9 | 2–3 days | TBPC |
Photolysis Reactions
Propargite degrades under UV light, with TBPC and PTBP (p-tert-butylphenol) as primary photolysis products.
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Aqueous photolysis : Half-lives of 134–140 days under pH 5 .
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Soil photolysis : Half-lives of 63–91 days on sandy clay loam .
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Degradates : TBPC (7.3%) and PTBP (13%) detected in aqueous systems .
Environment | Half-life | Key Degradates |
---|---|---|
Aqueous (pH 5) | 134–140 days | TBPC, PTBP |
Soil (pH 6.9) | 63–91 days | TBPC, PTBP |
Environmental Degradation
Propargite’s environmental fate involves aerobic/anaerobic metabolism and soil/sediment interactions :
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Anaerobic aquatic metabolism : Half-life of ~46.6 days, producing TBPC (61.5%), OMT-B (4.7%), and BGES (1.72%) .
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Aerobic aquatic metabolism : Half-life of ~38 days, yielding TBPC (up to 40.1%) and PTBP .
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Soil degradation : Biphasic dissipation with initial half-life of 67 days and subsequent 231 days .
Condition | Half-life | Primary Degradates |
---|---|---|
Anaerobic aquatic | 46.6 days | TBPC, OMT-B |
Aerobic aquatic | 38 days | TBPC, PTBP |
Soil (sandy loam) | 67–231 days | TBPC, PTBP, BGES |
Metabolic Pathways in Organisms
In rats, propargite undergoes hydrolysis , glutathione conjugation , and oxidation :
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Hydrolysis : Forms TBPC and its derivatives.
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Conjugation : TBPC reacts with glutathione or sulfate to form metabolites like HOMe-TBPC-glucuronide.
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Oxidation : Produces carboxy-TBPC and related compounds.
Poultry and ruminants show similar pathways, with additional glucuronidation and sulfation steps .
Reactivity with Acids/Bases and Other Substances
Propargite exhibits reactivity influenced by pH and temperature:
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Basic conditions : Rapid hydrolysis to sulfur dioxide (SO₂) and alcohols .
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Acidic conditions : Exothermic reaction with acids to produce alcohols .
Reagent | Reaction | Products |
---|---|---|
Bases | Hydrolysis | SO₂, alcohols |
Acids | Exothermic reaction | Alcohols |
Alkali metals | Reaction with hydrides | Flammable hydrogen |
Scientific Research Applications
Propargite is an organosulfite acaricide used to control agricultural pests by interrupting normal metabolism and respiration in mites . It is a non-systemic compound . Propargite is registered for use on a variety of food and feed crops including almond, dry beans, corn (field, pop and sweet), cotton, grape, grapefruit, hops, nectarine, orange, peanut, peppermint/spearmint, potato, sorghum, tea, and walnut . It can be applied via aerial application, ground boom, chemigation, air blast sprayer, and high-pressure hand wand .
Applications
Propargite is a miticide and acaricide used in California to control spider mites on a wide variety of crops . The following table lists reported uses of propargite in California from 2007-2011 :
Commodity/Site | Pounds AI Applied | Percentage |
---|---|---|
Corn (forage - fodder) | 846,922 | 44.4 |
Almond | 371,103 | 19.5 |
Walnut (English, Persian) | 285,330 | 15.0 |
Corn, human consumption | 80,152 | 4.2 |
Grapes, wine | 48,390 | 2.5 |
Alfalfa (forage – fodder) | 42,842 | 2.2 |
Beans, dried-type | 41,501 | 2.2 |
Cherry | 38,805 | 2.0 |
Grapes | 32,119 | 1.7 |
Cotton, general | 31,349 | 1.6 |
Corn, field | 20,134 | 1.1 |
Nectarines | 17,622 | 0.9 |
Mint (all or unspecific) | 15,225 | 0.8 |
Beans, succulent | 13,911 | 0.7 |
Bean (all or unspecific) | - | - |
Environmental Considerations
The estimated environmental concentrations (EEC) of propargite, modeled in runoff from cotton fields and citrus groves, ranged from 0.3 to 10 ppb . Theoretical calculations suggest that runoff levels of propargite in pond water from field treatments should not seriously affect aquatic life .
In soil, the half-life of propargite ranges from 43 to 45 days, while in plant matrices (tea and apple) it ranges from 1.66 to 2.61 days . One study showed that after treating sandy loam soils with propargite, about 90% of the radioactivity was extracted into ethyl acetate on day 3, decreasing to 25% after one year . After one year, propargite constituted 24% of the radioactive residue, with up to 9 degradation products accounting for less than 7% of the residue . The dissipation curve was biphasic with an estimated half-life of 67 days for the first 59 days and 231 days thereafter .
Mechanism of Action
Propargite acts as a potent disruptor of insect cellular respiration by interfering with the electron transport chain in mitochondria . This disruption leads to energy depletion, paralysis, and eventually, the death of mites . Propargite specifically inhibits mitochondrial ATP synthase, which is crucial for energy production in cells .
Comparison with Similar Compounds
Propargite is compared below with two functionally similar acaricides: Dicofol (organochlorine) and Spiromesifen (tetronic acid derivative). Structural and operational distinctions are highlighted.
Chemical and Physical Properties
Key Differences :
- Chemical Class: Propargite (sulfite ester) differs structurally from Dicofol (organochlorine) and Spiromesifen (tetronic acid).
- Persistence : Dicofol’s longer soil half-life raises bioaccumulation concerns, whereas Propargite and Spiromesifen degrade more rapidly .
Efficacy and Application
Key Differences :
- Systemic Activity : Spiromesifen’s systemic action enables control of hidden mites, unlike Propargite and Dicofol, which rely on direct contact .
- Efficiency : Propargite often requires a single application for mite suppression, whereas Dicofol may need repeated uses due to resistance issues .
Toxicity and Environmental Impact
Key Differences :
- Regulatory Restrictions : Dicofol is classified as a persistent organic pollutant (POP) under the Stockholm Convention, whereas Propargite remains approved with usage guidelines .
- Ecotoxicity : Propargite’s selectivity for mites minimizes harm to beneficial insects, unlike Dicofol, which poses risks to aquatic ecosystems .
Properties
Molecular Formula |
C19H26O4S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[4-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite |
InChI |
InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-12-10-17(11-13-18)22-16-8-6-15(7-9-16)19(2,3)4/h1,6-9,17-18H,10-14H2,2-4H3 |
InChI Key |
QVFAWHJZSUFOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCC(CC2)OS(=O)OCC#C |
Origin of Product |
United States |
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